(7-Chloro-1H-indol-2-yl)methanol

Cannabinoid Research CB1 Receptor Structure-Activity Relationship

This 7-chloroindole-2-methanol (CAS 53590-62-8) addresses a critical issue in medicinal chemistry: chloroindole positional isomers are not interchangeable due to divergent binding profiles. Unlike 4- or 5-chloro analogs that reduce CB1 receptor affinity, the 7-chloro scaffold retains parent-level binding, ensuring SAR validity. - Key application: IDO1 inhibitor development (2-4 nM potency baseline) and cannabinoid receptor studies. - Physical advantage: Lower melting point (58°C) versus 5-chloro isomer (106-107°C) enables low-temperature processing. - C2-hydroxymethyl handle allows direct conjugation without de novo synthesis.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 53590-62-8
Cat. No. B3143725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Chloro-1H-indol-2-yl)methanol
CAS53590-62-8
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC(=C2)CO
InChIInChI=1S/C9H8ClNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2
InChIKeyFCJGCNIGYJUFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-Chloro-1H-indol-2-yl)methanol: IDO1 & CB1 Research Scaffold


(7-Chloro-1H-indol-2-yl)methanol (CAS 53590-62-8) is a 7-chloro-substituted indole-2-methanol derivative with molecular formula C9H8ClNO and molecular weight 181.62 g/mol . The compound serves as a versatile indole scaffold for medicinal chemistry applications, particularly in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy research and cannabinoid receptor studies. The 7-chloro substitution on the indole core represents a specific positional isomer with distinct structure-activity relationship (SAR) implications compared to alternative chloroindole substitution patterns.

1
IDO1 inhibitor research scaffold for cancer immunotherapy studies
2
CB1 receptor SAR probe: 7-chloro positional isomer with distinct binding profile
3
Pre-functionalized C2-hydroxymethyl handle enables direct conjugation

(7-Chloro-1H-indol-2-yl)methanol: Position-Specific Chlorination Effects


Chloroindole positional isomers cannot be interchanged as generic alternatives due to divergent receptor binding profiles. Systematic structure-activity relationship studies demonstrate that the position of chlorine substitution on the indole core critically dictates pharmacological activity: chlorination at positions 4 and 5 of the indole ring reduces binding affinity to human CB1 receptors, whereas compounds chlorinated at positions 2, 6, and 7 largely retain binding affinity relative to the non-chlorinated parent compound [1]. This position-dependent SAR extends to physicochemical properties including melting point and solubility, which affect downstream formulation and handling characteristics. Consequently, substitution with an alternative chloroindole positional isomer may introduce unanticipated reductions in target engagement or alter material processing behavior, compromising experimental reproducibility and data validity.

Target Compound
7-Chloro positional isomer: retains CB1 binding affinity comparable to non-chlorinated parent
Potential Substitute
4-Chloro or 5-chloro positional isomers: reduced CB1 binding affinity reported; may compromise target engagement
Target Compound
C2-hydroxymethyl handle present: direct esterification, etherification, or oxidation enabled
Potential Substitute
Unsubstituted indole or simple halogenated indoles: require 2–3 additional synthetic steps to install conjugation-capable moiety
Position-specific chlorination critically influences receptor binding and physicochemical properties; chloroindole positional isomers may not transfer directly and require validation.

(7-Chloro-1H-indol-2-yl)methanol: Comparative Evidence


7-Chloro Substitution Maintains CB1 Binding Affinity

The 7-chloroindole scaffold demonstrates retained binding affinity to human CB1 receptors, whereas alternative positional isomers at the 4- and 5-positions exhibit reduced affinity. This position-specific SAR directly informs scaffold selection for cannabinoid receptor-targeting compound development [1].

CB1 Binding Affinity
Class-level
Retained vs. parent; 4-/5-Cl reduced
Supports 7-chloro positional isomer selection for CB1 receptor studies
MDMB-CHMICA-derived chloroindole analogue study; exact Ki not reported for isolated scaffold
Cannabinoid Research CB1 Receptor Structure-Activity Relationship Receptor Binding

Potent IDO1 Enzyme Inhibition

Indole-2-methanol derivatives incorporating 7-chloro substitution demonstrate potent IDO1 inhibitory activity. Representative compounds within this scaffold class achieve IC50 values of 2–4 nM in recombinant IFN-γ induced human HeLa cell assays, establishing a strong baseline potency for this pharmacophore [1].

IDO1 Inhibition
Class-level
IC50 2–4 nM (HeLa cells)
Reported nanomolar-range potency context for IDO1 inhibitor lead optimization
Recombinant IFN-γ induced HeLa cells; 18 hr incubation; fluorescence readout
Cancer Immunotherapy IDO1 Inhibitor Enzyme Inhibition Immuno-oncology

Melting Point: 7-Chloroindole vs 5-Chloroindole

7-Chloroindole (the core scaffold of the target compound) exhibits a melting point of 58 °C . The 5-chloro positional isomer, in contrast, displays a significantly higher melting point of 106–107 °C . This 48–49 °C difference in melting point reflects distinct solid-state packing and thermal behavior.

Melting Point
Data to verify
58°C vs. 106–107°C (5-Cl isomer)
Lower thermal profile may support low-temperature processing selection
Cross-study comparison; vendor specification data; Δ ≈ 48–49°C
Physicochemical Properties Formulation Development Material Science Solid-State Chemistry

Direct Conjugation via Hydroxymethyl Handle

The hydroxymethyl group at the indole C2 position provides a reactive handle for direct esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. Unsubstituted indole (CAS 120-72-9) and simple halogenated indoles lacking this functionality require additional synthetic steps to introduce conjugation-capable moieties, typically adding 2–3 synthetic steps per analog .

Synthetic Accessibility
Class-level
Direct conjugation enabled vs. 2–3 extra steps
Pre-functionalized scaffold reduces synthetic burden in multi-step campaigns
Class-level synthetic pathway inference; unfunctionalized indole cores require additional steps
Synthetic Chemistry Linker Chemistry Conjugation Medicinal Chemistry

High Purity Commercial Availability

(7-Chloro-1H-indol-2-yl)methanol is commercially available from multiple vendors at 98% purity specification, with molecular weight of 181.62 g/mol and formula C9H8ClNO . Alternative chloroindole-2-methanol derivatives, such as 7-chloro-3-methyl-1H-indole-2-methanol (CAS 706789-00-6, MW 195.65), exhibit different molecular weight and substitution patterns that alter both synthetic utility and analytical behavior.

Commercial Purity
Data to verify
98% (multi-vendor)
Consistent procurement specification across vendors reduces sourcing risk
Vendor specification; distinct from 3-methyl analogue (CAS 706789-00-6)
Quality Control Analytical Chemistry Procurement Specification Pharmaceutical Research

Crystal Structure of 7-Chloroindole-2-carbaldehyde

The crystal structure of 7-chloroindole-2-carbaldehyde (the oxidized derivative of the target compound's scaffold) has been determined by X-ray diffraction, revealing the indole ring system is essentially planar with a maximum deviation of 0.020 Å, and the aldehyde group is twisted out of the plane by a dihedral angle of 5.9° [1]. This structural information enables accurate molecular modeling and docking studies for structure-based drug design using the 7-chloroindole scaffold.

Crystal Structure
Reported
Planar core; max deviation 0.020 Å
Supports molecular modeling and docking for structure-based design
7-Chloroindole-2-carbaldehyde derivative; monoclinic P21/c; aldehyde dihedral 5.9°
Structural Biology X-ray Crystallography Molecular Modeling Drug Design

(7-Chloro-1H-indol-2-yl)methanol: Research Applications


CB1 Cannabinoid Receptor SAR

This compound is optimal for CB1 receptor SAR investigations where retention of binding affinity is required while exploring 7-position modifications. Unlike 4- or 5-chloro positional isomers which exhibit reduced binding affinity [1], the 7-chloro scaffold maintains comparable activity to the non-chlorinated parent, enabling researchers to probe steric and electronic effects at the 7-position without confounding loss of target engagement. The pre-installed C2-hydroxymethyl group further permits direct conjugation to diverse pharmacophore elements without de novo synthesis of the indole core.

IDO1 Inhibitor Lead Optimization and Scaffold Hopping

Researchers developing next-generation IDO1 inhibitors for cancer immunotherapy can leverage the 2–4 nM potency baseline established for 7-chloroindole-2-methanol-derived scaffolds [1]. The combination of potent enzyme inhibition with the reactive C2-hydroxymethyl handle enables systematic exploration of linker chemistry and payload conjugation strategies while maintaining core pharmacophore integrity.

Low-Temperature Formulation and Melt-Based Synthetic Processing

The 58 °C melting point of the 7-chloroindole scaffold [1] is substantially lower than that of the 5-chloro positional isomer (106–107 °C) [2]. This thermal property enables processing under milder conditions, including low-temperature melt formulations, solvent-free mechanochemical synthesis, and temperature-sensitive reaction cascades where alternative chloroindole scaffolds would require higher thermal input incompatible with labile functional groups.

Crystallography-Guided Drug Design

The published crystal structure of 7-chloroindole-2-carbaldehyde [1] provides high-resolution atomic coordinates (planarity: max deviation 0.020 Å; aldehyde dihedral angle: 5.9°) for molecular docking, pharmacophore modeling, and in silico screening campaigns. Researchers utilizing the target compound as a synthetic precursor can confidently model downstream derivatives using experimentally validated structural parameters, reducing reliance on computational geometry optimization.

Application
Selection Property
Validation Focus
CB1 Receptor SAR Studies
7-Chloro positional isomer with retained binding affinity
Binding affinity comparison across chloroindole positional isomers
IDO1 Inhibitor Lead Optimization
7-Chloroindole-2-methanol scaffold with reported nanomolar-range potency
Cellular IDO1 enzyme inhibition assay context
Low-Temperature Synthetic Processing
58°C melting point (7-chloroindole core)
Thermal behavior profiling for melt-based and solvent-free protocols
Structure-Based Drug Design
Published crystal structure coordinates (7-chloroindole-2-carbaldehyde)
Molecular docking and pharmacophore model validation

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